Iodomethanol;4-nitrobenzoic acid
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Overview
Description
Iodomethanol and 4-nitrobenzoic acid are two distinct chemical compounds. Iodomethanol is an organoiodine compound with the formula CH3I. It is a colorless liquid that is used in organic synthesis. On the other hand, 4-nitrobenzoic acid is an organic compound with the formula C7H5NO4. It is a pale yellow solid and serves as a precursor to various other chemicals, including 4-nitrobenzoyl chloride and 4-aminobenzoic acid .
Preparation Methods
Iodomethanol
Iodomethanol can be synthesized through the reaction of methanol with iodine in the presence of a reducing agent such as red phosphorus. The reaction proceeds as follows: [ \text{CH}_3\text{OH} + \text{I}_2 + \text{P} \rightarrow \text{CH}_3\text{I} + \text{H}_3\text{PO}_3 ]
4-Nitrobenzoic Acid
4-Nitrobenzoic acid is typically prepared by the oxidation of 4-nitrotoluene using oxidizing agents such as oxygen or dichromate. Another method involves the nitration of polystyrene followed by the oxidation of the alkyl substituent .
Chemical Reactions Analysis
Iodomethanol
Iodomethanol undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: Iodomethanol can be oxidized to formaldehyde and formic acid.
4-Nitrobenzoic Acid
4-Nitrobenzoic acid undergoes several types of reactions:
Reduction Reactions: It can be reduced to 4-aminobenzoic acid using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution Reactions: It can react with thionyl chloride to form 4-nitrobenzoyl chloride, which is a precursor to various other compounds.
Scientific Research Applications
Iodomethanol
Iodomethanol is used in organic synthesis as a methylating agent. It is also used in the preparation of various pharmaceuticals and agrochemicals.
4-Nitrobenzoic Acid
4-Nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as a precursor to 4-nitrobenzoyl chloride and 4-aminobenzoic acid.
Biology: It is used in the synthesis of folic acid.
Medicine: It serves as a precursor to the anesthetic procaine.
Industry: It is used in the production of dyes and pigments.
Mechanism of Action
Iodomethanol
Iodomethanol acts as a methylating agent by transferring its methyl group to other compounds. This reaction is facilitated by the presence of a nucleophile that attacks the carbon-iodine bond, leading to the formation of a new carbon-nucleophile bond and the release of iodide ion.
4-Nitrobenzoic Acid
The mechanism of action of 4-nitrobenzoic acid involves its conversion to other active compounds. For example, its reduction to 4-aminobenzoic acid involves the transfer of electrons from a reducing agent to the nitro group, converting it to an amino group .
Comparison with Similar Compounds
Iodomethanol
Similar compounds to iodomethanol include:
Chloromethane (CH3Cl): A methylating agent with similar reactivity but less toxic than iodomethanol.
Bromomethane (CH3Br): Another methylating agent with similar properties but more toxic than chloromethane.
4-Nitrobenzoic Acid
Similar compounds to 4-nitrobenzoic acid include:
Benzoic Acid (C7H6O2): A simpler aromatic carboxylic acid without the nitro group.
Nitrobenzene (C6H5NO2): An aromatic compound with a nitro group but without the carboxylic acid group.
Anthranilic Acid (C7H7NO2): An aromatic compound with an amino group instead of a nitro group.
These comparisons highlight the unique properties and reactivity of iodomethanol and 4-nitrobenzoic acid, making them valuable in various scientific and industrial applications.
Properties
CAS No. |
62153-88-2 |
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Molecular Formula |
C8H8INO5 |
Molecular Weight |
325.06 g/mol |
IUPAC Name |
iodomethanol;4-nitrobenzoic acid |
InChI |
InChI=1S/C7H5NO4.CH3IO/c9-7(10)5-1-3-6(4-2-5)8(11)12;2-1-3/h1-4H,(H,9,10);3H,1H2 |
InChI Key |
RWCYMUNWNJOODQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)[N+](=O)[O-].C(O)I |
Origin of Product |
United States |
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